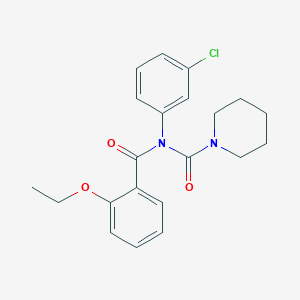

N-(3-chlorophenyl)-N-(2-ethoxybenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(2-ethoxybenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c1-2-27-19-12-5-4-11-18(19)20(25)24(17-10-8-9-16(22)15-17)21(26)23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBXMCIJMUCKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-N-(2-ethoxybenzoyl)piperidine-1-carboxamide, with the CAS number 899951-26-9, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 386.9 g/mol. The compound features a piperidine ring, which is a common motif in many bioactive molecules, and its structural characteristics suggest potential interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 899951-26-9 |

| Molecular Formula | C₁₁H₂₃ClN₂O₃ |

| Molecular Weight | 386.9 g/mol |

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms. These include:

- Glycine Transporter Inhibition : Similar compounds have been identified as potent inhibitors of glycine transporters (GlyT1), which are implicated in neurotransmission and could be relevant for treating conditions such as schizophrenia .

- Antileukemic Properties : Other derivatives with similar structures have shown promising antileukemic activity against human leukemia cell lines (K562 and CEM), indicating potential applications in cancer therapy .

Case Studies and Research Findings

- Anticancer Activity : A study evaluating piperidine derivatives demonstrated that certain compounds exhibited IC50 values ranging from 1.6 to 8.0 μM against leukemic cells, showcasing their potential as anticancer agents .

- Neuropharmacological Effects : In rodent models, compounds structurally related to this compound have shown efficacy without significant central nervous system side effects, making them attractive candidates for further development in treating neuropsychiatric disorders .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- The target compound’s 2-ethoxybenzoyl group distinguishes it from analogs with simpler aryl or heterocyclic substituents (e.g., benzodiazol in ). This group may enhance lipophilicity and receptor-binding affinity.

- Chlorophenyl derivatives () consistently show halogen-mediated interactions, but the position of Cl (meta vs. para) and additional substituents (e.g., methoxy in ) modulate electronic and steric effects .

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2-ethoxybenzoyl group in the target compound likely increases logP compared to analogs with polar groups (e.g., sulfonyl in or aminoethyl in ) .

- Receptor Binding : Piperidine-carboxamides with 3-chlorophenyl groups () often target central nervous system receptors (e.g., TAAR1 in ), whereas sulfonyl or methoxy variants () may exhibit distinct selectivity .

- Stability : The ethoxy group may confer metabolic stability over methoxy or fluorine substituents due to reduced oxidative susceptibility .

Analytical Characterization Trends

- HRMS and NMR : All analogs () were characterized using HRMS and NMR, confirming piperidine-carboxamide backbone integrity. For example, reports HRMS [M]+ at m/z 354.1580 for Compound 3 .

- X-ray Crystallography : highlights the use of single-crystal X-ray analysis to confirm imine configuration, a method applicable to the target compound’s structural validation .

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing N-(3-chlorophenyl)-N-(2-ethoxybenzoyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

- Amidation : Reacting a piperidine derivative with 3-chlorophenyl isocyanate under anhydrous conditions to form the carboxamide core .

- Benzoylation : Introducing the 2-ethoxybenzoyl group via coupling reagents like EDCI/HOBt in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Conditions : Strict temperature control during benzoylation and inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the ethoxybenzoyl group (δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂) and piperidine ring protons (δ 1.6–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z 415.1 (calculated) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging the compound’s piperidine-carboxamide scaffold .

- In Vitro Assays : Conduct enzyme inhibition assays (e.g., ADP-Glo™ kinase assay) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine) .

- Mutagenesis Studies : Engineer target enzymes with point mutations (e.g., ATP-binding site residues) to validate binding specificity .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

- Substituent Analysis : Compare analogs with varying substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) using SAR studies. The 2-ethoxy group enhances metabolic stability but may reduce solubility, affecting in vivo efficacy .

- Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) and plasma protein binding to explain discrepancies between in vitro potency and in vivo activity .

- Crystallography : Solve co-crystal structures of analogs with target proteins to identify critical hydrogen bonds or steric clashes caused by substituents .

Q. How can structure-activity relationship (SAR) models prioritize molecular descriptors for piperidine-carboxamide derivatives?

Methodological Answer:

- Key Descriptors :

- Lipophilicity (clogP) : Optimize for blood-brain barrier penetration (target: CNS disorders) .

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., ethoxy oxygen) for hydrogen bonding .

- Computational Methods :

- QSAR : Use Random Forest or SVM models trained on IC₅₀ data from analogs to predict activity .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize derivatives with low RMSD values .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed carboxamide) .

- Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated metabolism. Calculate half-life (t₁/₂) and intrinsic clearance .

- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to evaluate photodegradation .

Q. How can researchers optimize the compound’s solubility without compromising target affinity?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the ethoxybenzoyl moiety to enhance aqueous solubility .

- Co-Crystallization : Screen with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve dissolution rates .

- Fragment Replacement : Replace the 3-chlorophenyl group with polar heterocycles (e.g., pyridyl) while maintaining π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.